

Oxetane-3-carbaldehyde: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Oxetane-3-carbaldehyde

Cat. No.: B578757

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Introduction: **Oxetane-3-carbaldehyde** is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. As a versatile synthetic building block, its incorporation into molecular scaffolds can lead to notable improvements in the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth overview of **Oxetane-3-carbaldehyde**, including its chemical identity, physicochemical properties, synthesis protocols, and its strategic application in drug development. The unique structural features of the oxetane ring, a four-membered ether, can impart desirable characteristics such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity when used as a surrogate for more common functionalities like gem-dimethyl or carbonyl groups.^{[1][2][3]}

Chemical Identity and Synonyms

The compound with the systematic IUPAC name **oxetane-3-carbaldehyde** is a key intermediate in organic synthesis.^{[4][5][6]} It is recognized by several synonyms and unique identifiers crucial for database searches and procurement.

Identifier	Value
IUPAC Name	oxetane-3-carbaldehyde[4][5][6]
CAS Number	1305207-52-6[4][5]
Molecular Formula	C ₄ H ₆ O ₂ [4][7][8]
Synonyms	3-Oxetanecarboxaldehyde, 3-Formyloxetane, Qxetane-3-carbaldehyde[7][8]

Physicochemical Properties

The physicochemical properties of **Oxetane-3-carbaldehyde** are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Weight	86.09 g/mol	[4][5][8]
Appearance	Colorless to light yellow liquid	[7]
Boiling Point (Predicted)	134.2 ± 15.0 °C at 760 mmHg	[7][8][9]
Density (Predicted)	1.254 ± 0.06 g/cm ³	[8][9]
Flash Point	42.3 ± 13.9 °C	[7]
Purity	Typically ≥95%	[7][8]
Storage Conditions	-20°C, stored under a nitrogen atmosphere	[7]
InChI Key	FYCBRGMZDWYEHU- UHFFFAOYSA-N	[4][5][7]
SMILES	O=CC1COC1	[4]

Experimental Protocols: Synthesis of Oxetane-3-carbaldehyde

The most common and efficient method for the synthesis of **Oxetane-3-carbaldehyde** is the oxidation of the corresponding primary alcohol, oxetan-3-ylmethanol. The Swern oxidation is a widely used protocol due to its mild reaction conditions and high tolerance for various functional groups.^{[10][11]}

3.1. Synthesis via Swern Oxidation

This protocol details the oxidation of oxetan-3-ylmethanol to **Oxetane-3-carbaldehyde** using a Swern oxidation procedure.

Materials:

- Oxetan-3-ylmethanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen gas for inert atmosphere
- Standard laboratory glassware (three-neck flask, dropping funnels, etc.)
- Magnetic stirrer and stirring bar
- Cooling bath (dry ice/acetone, -78 °C)

Procedure:

- Preparation of the Activator: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.
- Formation of the Chloro(dimethyl)sulfonium Chloride: To the cooled solution, add a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM dropwise via a dropping

funnel. Control the addition rate to maintain the internal temperature below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

- **Addition of the Alcohol:** Prepare a solution of oxetan-3-ylmethanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains below -65 °C. Stir the mixture for 30-45 minutes at -78 °C.
- **Addition of Base and Product Formation:** Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, stir the reaction mixture at -78 °C for an additional 20 minutes.
- **Work-up:** Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction and Purification:** Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude **Oxetane-3-carbaldehyde** can be purified by flash column chromatography on silica gel.

Safety Precautions: The Swern oxidation generates carbon monoxide gas and dimethyl sulfide, which is malodorous. This procedure must be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Applications in Drug Discovery and Development

The oxetane motif is increasingly utilized in drug discovery to enhance the properties of lead compounds.^{[2][12]} **Oxetane-3-carbaldehyde** serves as a crucial starting material for introducing this valuable scaffold.

4.1. Role as a Synthetic Intermediate

Oxetane-3-carbaldehyde is a key building block in the synthesis of more complex molecules. For instance, it is used in the preparation of 3-(5-methoxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione derivatives, which are investigated for the treatment of blood disorders.^{[8][9]} The

aldehyde functionality allows for a wide range of subsequent chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.

4.2. Impact on Physicochemical Properties

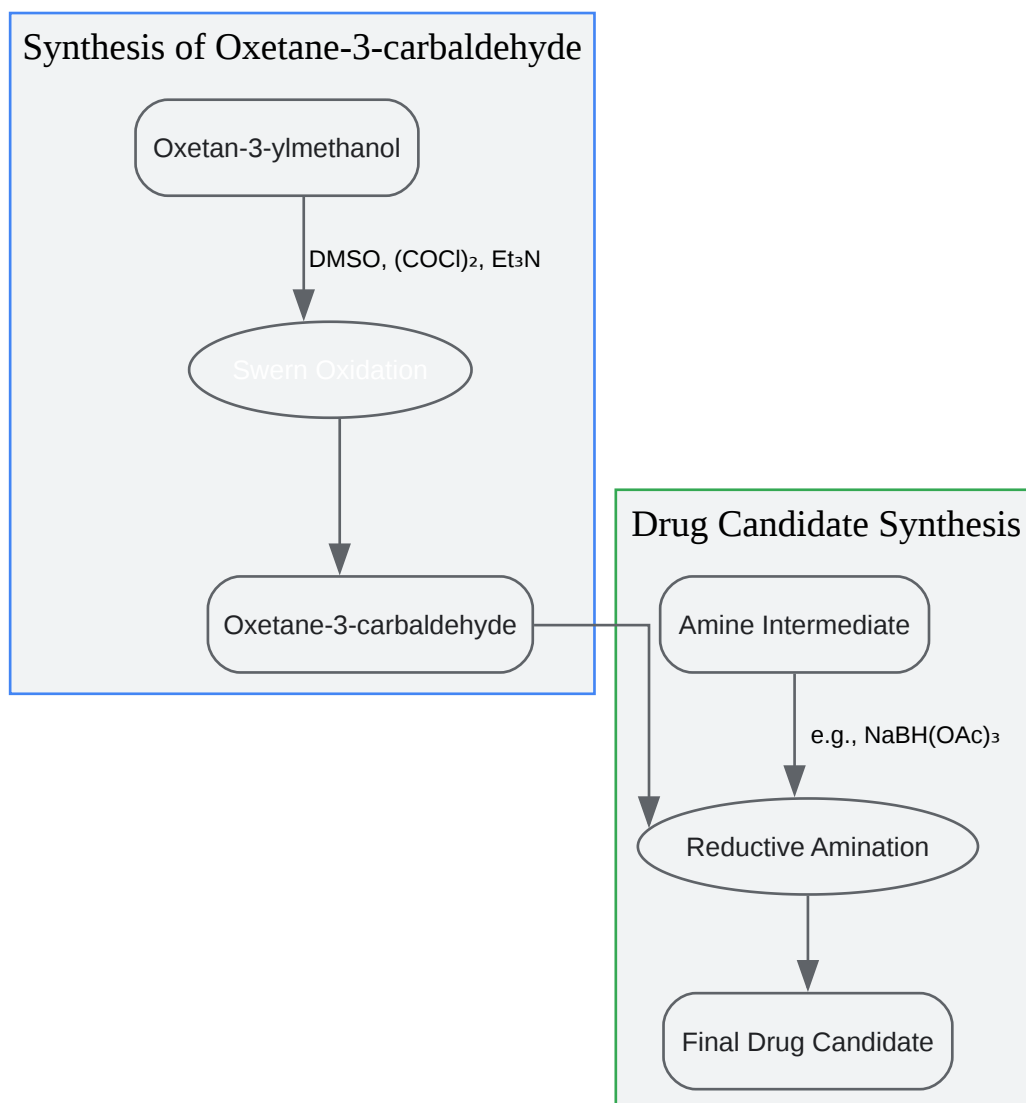
The incorporation of the oxetane ring can significantly improve the drug-like properties of a molecule:

- **Increased Solubility:** The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a substantial increase in aqueous solubility compared to non-polar analogs like gem-dimethyl groups.[\[1\]](#)[\[3\]](#)
- **Metabolic Stability:** The oxetane ring is generally more resistant to metabolic degradation than other functional groups, which can lead to improved pharmacokinetic profiles.[\[1\]](#)
- **Reduced Lipophilicity:** Replacing lipophilic groups with the more polar oxetane moiety can help to optimize the lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the synthetic pathway from a commercially available precursor to a final drug candidate, highlighting the role of **Oxetane-3-carbaldehyde**.

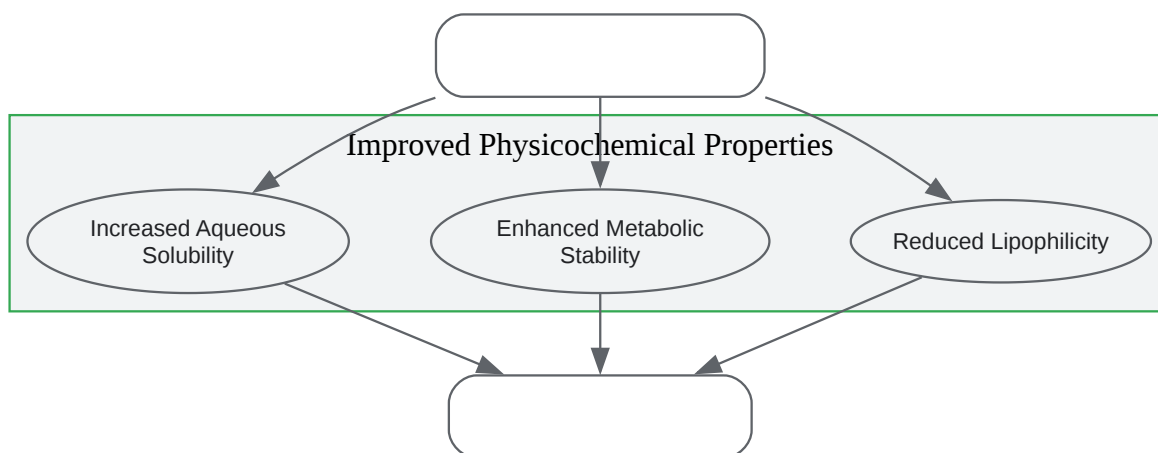


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Caption: Synthetic workflow for the preparation of a drug candidate using **Oxetane-3-carbaldehyde**.

5.2. Impact of Oxetane Moiety on Drug Properties

This diagram illustrates the logical relationship between incorporating an oxetane moiety and the resulting improvements in drug-like properties.



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Caption: The positive impact of the oxetane moiety on key drug properties.

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